2-Propanol, 1-chloro-3-(tridecyloxy)-

Description

Historical Context of Halogenated Alcohols and Ethers in Organic Synthesis

Halogenated alcohols and ethers have a rich history in organic synthesis, serving as pivotal intermediates and building blocks for more complex molecules. The introduction of a halogen atom, such as chlorine, into an alcohol or ether structure dramatically alters its reactivity. britannica.com Historically, compounds like chloromethyl methyl ether (CH3OCH2Cl) have been widely used as alkylating agents and for introducing protecting groups in multi-step syntheses. chempanda.comwikipedia.org The presence of the electronegative chlorine atom activates the adjacent carbon, making it susceptible to nucleophilic attack. This reactivity has been harnessed in numerous classic organic reactions, including the Williamson ether synthesis, which remains a fundamental method for forming ether linkages. masterorganicchemistry.com The synthesis of halogenated alcohols, often achieved through the reaction of alkenes with hypohalous acids, provides precursors to epoxides and other valuable synthetic intermediates. libretexts.org

Current Research Landscape Pertaining to 2-Propanol Derivatives

2-Propanol and its derivatives are a cornerstone of industrial and academic chemistry. researchgate.net As a simple secondary alcohol, 2-propanol serves as a precursor to a vast array of other chemicals and is a widely used solvent. openaccesspub.org Current research on 2-propanol derivatives is diverse, spanning areas from catalysis and materials science to the development of new synthetic methodologies. For instance, derivatives of 2-propanol are being investigated for their potential as biofuels and as key components in the synthesis of pharmaceuticals and fine chemicals. researchgate.net The functionalization of the 2-propanol backbone at its various positions allows for the fine-tuning of its properties, leading to the creation of novel compounds with specific applications.

Structural Relevance of 2-Propanol, 1-chloro-3-(tridecyloxy)- within Chloroether Architectures

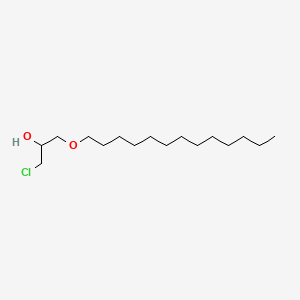

2-Propanol, 1-chloro-3-(tridecyloxy)- is a fascinating molecule that combines several key structural features. Its chloroether moiety, specifically a chlorohydrin ether, presents two reactive sites: the carbon bearing the chlorine atom and the hydroxyl group. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo typical alcohol reactions such as esterification or oxidation. britannica.com The presence of the long tridecyloxy group introduces a significant lipophilic character to the molecule. This bifunctional nature, with a reactive polar head and a long nonpolar tail, suggests potential applications as a reactive surfactant or as a monomer for the synthesis of functionalized polymers. The specific arrangement of the chloro, hydroxyl, and ether functionalities on the three-carbon propanol (B110389) backbone provides a unique stereochemical and reactive environment that can be exploited in targeted organic synthesis.

Due to the limited availability of experimental data for 2-Propanol, 1-chloro-3-(tridecyloxy)-, the following table presents its key properties, with some values being estimated based on its structure and the properties of analogous compounds.

| Property | Value |

| Molecular Formula | C16H33ClO2 |

| Molecular Weight | 292.88 g/mol |

| IUPAC Name | 1-chloro-3-(tridecyloxy)propan-2-ol |

| CAS Number | Not available |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be high due to the long alkyl chain and polar functional groups |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water |

Structure

3D Structure

Properties

CAS No. |

68334-56-5 |

|---|---|

Molecular Formula |

C16H33ClO2 |

Molecular Weight |

292.9 g/mol |

IUPAC Name |

1-chloro-3-tridecoxypropan-2-ol |

InChI |

InChI=1S/C16H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17/h16,18H,2-15H2,1H3 |

InChI Key |

KRJPINKFDNZHTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCC(CCl)O |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 2 Propanol, 1 Chloro 3 Tridecyloxy

Precursor Analysis and Starting Material Selection

The logical and most common retrosynthetic disconnection of the target molecule, 2-Propanol, 1-chloro-3-(tridecyloxy)-, points to two primary precursors: a thirteen-carbon alcohol (1-tridecanol) and a three-carbon electrophile containing a chlorine atom and an epoxide, namely epichlorohydrin (B41342). This approach is favored due to the high reactivity of the strained epoxide ring and the commercial availability of both starting materials.

The selection of starting materials is governed by their commercial accessibility, cost, and purity, as impurities can lead to unwanted side reactions and complicate purification processes.

1-Tridecanol (B166897): This long-chain primary alcohol is commercially available. It can be sourced as a linear C13 alcohol or as a mixture of branched isomers, often referred to as isotridecyl alcohol. The choice between the linear and branched form depends on the desired physical properties of the final product. The purity of commercially available 1-tridecanol is typically high ( >98%), which is suitable for most synthetic applications.

Epichlorohydrin: As a bifunctional molecule containing both an epoxide and a chloroalkyl group, epichlorohydrin is a versatile and widely used commodity chemical in the synthesis of many organic compounds, including glycerol (B35011) derivatives, epoxy resins, and ethers. Its high reactivity and availability in high purity (typically >99%) make it the ideal C3 precursor for the synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)-.

| Reactant | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Typical Purity |

|---|---|---|---|---|---|

| 1-Tridecanol | CH₃(CH₂)₁₂OH | 112-70-9 | C₁₃H₂₈O | 200.36 | >98% |

| Epichlorohydrin | C₃H₅ClO | 106-89-8 | C₃H₅ClO | 92.52 | >99% |

Reaction Mechanisms and Conditions for Etherification

The core of the synthesis is the etherification reaction, which involves the nucleophilic attack of the alcohol on the electrophilic C3 precursor. The most effective strategy for constructing the 1-chloro-3-(tridecyloxy)-2-propanol structure is through the ring-opening of epichlorohydrin.

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions by nucleophiles. chemistrysteps.com This reactivity is the foundation for their use in synthesis. chemistrysteps.comyoutube.com The reaction between 1-tridecanol and epichlorohydrin proceeds via a nucleophilic attack on one of the epoxide's carbon atoms.

The reaction is typically performed under basic conditions. A strong base (e.g., sodium hydroxide (B78521), potassium hydroxide) is used to deprotonate the 1-tridecanol, forming the much more potent nucleophile, the tridecyloxide anion. This strong nucleophile then attacks the epoxide ring in an SN2 (bimolecular nucleophilic substitution) fashion. libretexts.orgkhanacademy.org According to the principles of SN2 reactions, the nucleophile will attack the least sterically hindered carbon atom of the epoxide. khanacademy.org In the case of epichlorohydrin, the attack occurs at the terminal methylene (B1212753) (C3) carbon, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent protonation step, typically during aqueous workup, yields the final 2-propanol hydroxyl group. chemistrysteps.com This regioselective attack ensures the formation of the desired 3-(tridecyloxy) isomer rather than the 2-(tridecyloxy) alternative.

The formation of the ether linkage in 2-Propanol, 1-chloro-3-(tridecyloxy)- is a classic example of a nucleophilic substitution reaction. As detailed above, the reaction of the tridecyloxide ion with epichlorohydrin is an SN2-type ring-opening. The leaving group in this intramolecular substitution is the epoxide oxygen, which is converted into a hydroxyl group upon workup. libretexts.org

An analogous, well-documented synthesis is that of 1-chloro-3-phenoxy-2-propanol from phenol (B47542) and epichlorohydrin. prepchem.com In this process, the phenoxide ion acts as the nucleophile, attacking the terminal carbon of the epichlorohydrin ring to form the corresponding ether. This parallel synthesis reinforces the viability and mechanistic pathway for the reaction with long-chain alcohols like 1-tridecanol.

The rate and efficiency of the etherification reaction can be significantly influenced by the choice of catalysts and solvents.

Catalysts: While strong bases are often used stoichiometrically to generate the alkoxide, catalytic approaches are also common.

Base Catalysts: Sodium hydroxide or potassium hydroxide are effective and inexpensive choices for deprotonating the alcohol.

Lewis Acids: Lewis acid catalysts can also be used to activate the epoxide ring, making it more electrophilic and susceptible to attack by the neutral alcohol. However, this can sometimes lead to different regioselectivity or side reactions.

Phase-Transfer Catalysts (PTCs): In biphasic systems (e.g., aqueous NaOH and an organic solvent containing the alcohol), PTCs such as quaternary ammonium (B1175870) salts can be employed. The PTC transports the hydroxide ion into the organic phase or the alkoxide ion into the aqueous phase, facilitating the reaction at the interface and improving reaction rates.

Solvents: The choice of solvent can impact the solubility of reactants and the rate of the SN2 reaction.

Aprotic Solvents: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions. However, for industrial applications, less toxic and more easily removable solvents are preferred.

Excess Reactant: In some procedures, an excess of one reactant, such as epichlorohydrin, can serve as both a reactant and the solvent. prepchem.com This simplifies the reaction setup and can help drive the reaction to completion.

No Solvent: The reaction can sometimes be carried out neat (without a solvent), especially at elevated temperatures, which can be advantageous for process efficiency and waste reduction.

| Catalyst Type | Example | Role | Typical Conditions |

|---|---|---|---|

| Strong Base (Stoichiometric) | Sodium Hydroxide (NaOH) | Deprotonates alcohol to form nucleophilic alkoxide | Aqueous or alcoholic solution, 50-100°C |

| Amine Salt | Piperidine Hydrochloride | Acts as a mild acid/base catalyst | Neat or in excess epichlorohydrin, 100°C prepchem.com |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide | Facilitates reaction in biphasic systems | Aqueous NaOH/Organic Solvent, 60-90°C |

Optimization of Synthetic Routes

To maximize the yield and purity of 2-Propanol, 1-chloro-3-(tridecyloxy)-, several parameters of the synthetic route can be optimized.

Stoichiometry: The molar ratio of the reactants is a critical factor. Using a slight excess of epichlorohydrin can ensure the complete conversion of the more valuable 1-tridecanol and simplifies the initial purification by removing the unreacted alcohol. prepchem.com

Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures increase the reaction rate but may also promote side reactions, such as the reaction of the newly formed hydroxyl group with another molecule of epichlorohydrin, leading to oligomerization. A typical temperature range is between 50°C and 120°C.

Reaction Time: The reaction must be monitored to determine the optimal duration. This is often done using techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to track the disappearance of the starting material.

Purification: After the reaction is complete, the crude product must be purified. The typical workup involves neutralizing the catalyst, washing with water to remove salts and water-soluble impurities, and separating the organic layer. The final purification is often achieved by vacuum distillation to remove excess epichlorohydrin and other volatile impurities, yielding the pure 2-Propanol, 1-chloro-3-(tridecyloxy)-.

| Parameter | Objective | Typical Strategy | Potential Issues |

|---|---|---|---|

| Reactant Ratio | Maximize conversion of 1-tridecanol | Use 1.2-1.5 molar excess of epichlorohydrin | Requires efficient removal of excess epichlorohydrin |

| Temperature | Balance reaction rate and selectivity | Maintain a constant temperature (e.g., 90-100°C) | Too high: side reactions; Too low: slow conversion |

| Catalyst Choice | Achieve high yield and rate | Select catalyst based on phase conditions (e.g., NaOH for single phase, PTC for biphasic) | Catalyst removal may be required |

| Purification | Achieve high product purity | Aqueous wash followed by vacuum distillation | Product may be thermally sensitive |

Yield Enhancement Studies

Maximizing the yield of 2-Propanol, 1-chloro-3-(tridecyloxy)- is a critical aspect of its synthesis. Research into analogous chlorohydrin ethers has demonstrated several strategies for yield enhancement. Key factors influencing the reaction outcome include the choice of catalyst, reactor technology, and reaction conditions.

One significant advancement is the use of microchannel reactors instead of traditional kettle reactors. google.com This technology improves the efficiency of heat and mass transfer, which is crucial for controlling the highly exothermic ring-opening addition reaction between a fatty alcohol and epichlorohydrin. google.com The enhanced control leads to higher yields, greater selectivity for the desired product, and a reduction in byproducts. google.com

Catalyst selection is also paramount. Lewis acids or bases are commonly employed to activate the epoxide ring. The concentration and type of catalyst can significantly affect the reaction rate and the regioselectivity of the ring-opening. Furthermore, optimizing reaction parameters such as temperature, pressure, and the molar ratio of reactants (tridecyl alcohol to epichlorohydrin) is essential for driving the reaction to completion and minimizing side reactions.

| Parameter | Traditional Method (Batch Reactor) | Optimized Method (Microchannel Reactor) | Impact on Yield |

|---|---|---|---|

| Reactor Type | Kettle/Batch Reactor | Microchannel Reactor | Improved heat/mass transfer increases yield and safety. google.com |

| Temperature Control | Potential for localized hotspots | Precise and uniform | Reduces byproduct formation from overheating. |

| Catalyst | Homogeneous (e.g., Lewis acids) | Can utilize immobilized or homogeneous catalysts | Optimized catalyst choice and concentration improves reaction rate and selectivity. |

| Reactant Ratio | Typically excess alcohol | Near-stoichiometric ratios possible | Efficient reactant use improves process economics. |

Purity and Isolation Techniques

Following the synthesis, a multi-step purification process is necessary to isolate 2-Propanol, 1-chloro-3-(tridecyloxy)- in high purity. The crude reaction mixture typically contains the desired product, unreacted starting materials (tridecyl alcohol and epichlorohydrin), catalyst residues, and potential byproducts.

A common first step is the removal of any excess volatile reactants, such as epichlorohydrin, which can often be achieved through distillation under reduced pressure. The non-volatile crude product can then be subjected to further purification.

Liquid-liquid extraction is a valuable technique for removing water-soluble impurities or catalyst residues. The organic layer, containing the product, is washed with water or a suitable aqueous solution. For achieving high purity, particularly in research settings, column chromatography is a highly effective method. Techniques such as silica (B1680970) gel chromatography can separate the target compound from structurally similar byproducts. In some cases for analogous compounds, more advanced methods like ion-exchange or gel filtration chromatography have been employed.

| Technique | Principle | Primary Application | Advantages/Disadvantages |

|---|---|---|---|

| Distillation (Vacuum) | Separation based on boiling point differences. | Removal of volatile reactants like excess epichlorohydrin. | Adv: Effective for volatile impurities. Disadv: High energy; not suitable for non-volatile impurities. |

| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Removal of catalyst residues and water-soluble byproducts. | Adv: Simple, scalable. Disadv: Generates solvent waste; may not remove similar organic impurities. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | High-purity isolation from structurally similar byproducts. | Adv: Excellent separation. Disadv: Costly, solvent-intensive, and can be difficult to scale. |

Alternative Synthetic Approaches for Analogous Tridecyloxy-Substituted Propanols

While the direct ring-opening of epichlorohydrin with tridecyl alcohol is the most common route, alternative pathways exist for synthesizing analogous structures. One such method involves a Williamson-type ether synthesis. This approach would start with 3-chloro-1,2-propanediol, which is first converted to its alkoxide by a strong base. This intermediate then reacts with a tridecyl halide (e.g., 1-bromotridecane) to form the ether linkage.

Another potential route starts from allyl alcohol. The alcohol is first converted to its tridecyl ether derivative, forming 3-(tridecyloxy)-1-propene. This intermediate alkene can then be subjected to a halohydrin formation reaction, for instance, using an aqueous solution of a hypohalous acid or a reagent like N-chlorosuccinimide in the presence of water, to install the chlorine and hydroxyl groups across the double bond, yielding the final product. google.com

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- can significantly reduce its environmental impact. The primary synthesis via epichlorohydrin and tridecyl alcohol has a high atom economy, as it is an addition reaction where all atoms of the reactants are incorporated into the product.

Further green improvements can be made by focusing on catalysis and reaction conditions.

Catalysis : Utilizing heterogeneous or recyclable catalysts instead of stoichiometric, single-use catalysts minimizes waste. For example, solid acid or base catalysts can be filtered off and reused, simplifying purification and reducing the generation of salt waste that occurs when neutralizing homogeneous acid or base catalysts.

Solvent Use : The ideal scenario is a solvent-free reaction, using one of the reactants (typically the alcohol) as the solvent. When a solvent is necessary, choosing environmentally benign options over hazardous ones is crucial. The use of water as a solvent for certain epoxide ring-opening reactions has been shown to be effective and green. organic-chemistry.org

Energy Efficiency : Employing energy-efficient technologies like microwave-assisted synthesis or continuous flow reactors (such as microreactors) can reduce energy consumption and reaction times. google.comalfa-chemistry.com The excellent heat transfer in microreactors not only improves safety but also lowers the energy required to maintain optimal reaction temperatures. google.com

Scale-Up Considerations for Industrial and Research Production

Transitioning the synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- from laboratory bench to industrial or large-scale research production introduces several challenges that must be addressed.

Thermal Management : The ring-opening of epichlorohydrin is a highly exothermic reaction. google.com On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation more challenging. Inadequate heat removal can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesired byproducts. Therefore, robust cooling systems, controlled reactant addition rates, and potentially the use of continuous flow reactors with superior heat exchange capabilities are essential for safe and efficient scale-up. google.com

Mass Transfer and Mixing : Ensuring efficient mixing of the reactants (liquid tridecyl alcohol and epichlorohydrin) is critical to achieve a consistent reaction rate and product quality. In large batch reactors, inadequate agitation can lead to localized concentration and temperature gradients. The choice of impeller design and agitation speed must be carefully optimized for the viscosity of the reaction medium.

Downstream Processing : Purification methods must be scalable and economically viable. Large-scale vacuum distillation requires significant capital investment and energy. Similarly, industrial-scale liquid-liquid extraction involves handling large volumes of solvents, necessitating efficient solvent recovery and recycling systems to minimize costs and environmental impact. Column chromatography is generally not feasible for large-scale production due to its high cost and solvent consumption.

Material Handling and Safety : Epichlorohydrin is a toxic and reactive substance. Industrial-scale production requires specialized handling procedures, closed-system transfers, and appropriate personal protective equipment (PPE) to ensure worker safety. The storage and disposal of all chemicals and waste streams must comply with stringent environmental and safety regulations.

Chemical Reactivity and Transformation Studies of 2 Propanol, 1 Chloro 3 Tridecyloxy

Reactions at the Chloro Moiety

The carbon-chlorine bond is a key reactive site in 2-Propanol, 1-chloro-3-(tridecyloxy)-. The electronegative chlorine atom polarizes the C-Cl bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. It also serves as a leaving group in both substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/S_N2)

The primary chloro group in 2-Propanol, 1-chloro-3-(tridecyloxy)- strongly favors bimolecular nucleophilic substitution (SN2) reactions. The steric hindrance around the primary carbon is minimal, allowing for backside attack by a nucleophile. A common and synthetically important example of this reactivity is the intramolecular SN2 reaction that occurs upon treatment with a base. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom. This reaction displaces the chloride ion and results in the formation of a three-membered epoxide ring, yielding 1,2-epoxy-3-(tridecyloxy)propane, also known as tridecyl glycidyl (B131873) ether. google.comchalmers.se

This transformation is a standard method for the synthesis of glycidyl ethers from chlorohydrins. google.comchalmers.se The reaction is typically carried out in the presence of an alkali metal base, such as sodium hydroxide (B78521). google.com The mechanism is a concerted process, characteristic of SN2 reactions. chalmers.se

Table 1: Representative Nucleophilic Substitution for Glycidyl Ether Formation This table presents a typical reaction for converting a chlorohydrin to a glycidyl ether, analogous to the expected reactivity of 2-Propanol, 1-chloro-3-(tridecyloxy)-.

| Reactant | Reagent | Catalyst | Solvent | Product | Yield | Reference |

|---|

Elimination Reactions and Formation of Unsaturated Derivatives

When 2-Propanol, 1-chloro-3-(tridecyloxy)- is treated with a strong, non-nucleophilic base, an elimination reaction can occur, leading to the formation of an unsaturated derivative. In this E2 (bimolecular elimination) pathway, the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the C2 carbon), while simultaneously the C-Cl bond breaks and a double bond is formed.

This reaction would yield 3-(tridecyloxy)prop-1-en-2-ol. The regioselectivity of elimination reactions in similar haloalcohols is governed by factors such as the strength and steric bulk of the base. According to Zaitsev's rule, base-induced elimination reactions generally yield the more stable, more highly substituted alkene. libretexts.org However, due to the structure of this specific substrate, only one constitutional isomer is possible from a beta-elimination pathway involving the chloro group.

Table 2: General Conditions for E2 Elimination Reactions This table outlines general conditions for elimination reactions, which are applicable to chlorohydrins like 2-Propanol, 1-chloro-3-(tridecyloxy)-.

| Substrate Type | Base | Solvent | General Product | Reference |

|---|---|---|---|---|

| Alkyl Halide | Sodium Ethoxide | Ethanol | Alkene | libretexts.org |

Reduction Methodologies

While theoretically possible, specific methodologies for the reduction of the chloro moiety in 2-Propanol, 1-chloro-3-(tridecyloxy)- to yield 3-(tridecyloxy)-2-propanol are not extensively detailed in readily available scientific literature for this specific compound. Generally, the reduction of alkyl halides can be achieved using various reagents, such as metal hydrides (e.g., lithium aluminum hydride) or through catalytic hydrogenation. However, the choice of reagent would need to be selective to avoid reduction of other potential functional groups in derivatives.

Reactions at the Hydroxyl Group

The secondary hydroxyl group is another key site for chemical transformations, allowing for the synthesis of a wide array of derivatives through reactions like esterification and etherification.

Esterification Reactions

The secondary alcohol of 2-Propanol, 1-chloro-3-(tridecyloxy)- can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. These reactions are typically catalyzed by an acid or a base. Esterification can significantly alter the physical properties and biological activity of the parent molecule.

For instance, enzymatic transesterification has been successfully employed for the kinetic resolution of analogous chlorohydrins, such as (R/S)-1-chloro-3-(1-naphthyloxy)-2-propanol. mdpi.com In such processes, a lipase (B570770) enzyme catalyzes the acylation of one enantiomer of the alcohol with an acyl donor (like vinyl acetate), allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (unreacted alcohol). mdpi.com This highlights the accessibility of the hydroxyl group for ester formation.

Table 3: Example of Enzymatic Esterification of a Related Chlorohydrin This table is based on the enantioselective transesterification of a structurally similar compound, demonstrating the reactivity of the hydroxyl group.

| Substrate | Enzyme | Acyl Donor | Solvent | Temperature | Product | Reference |

|---|

Etherification Reactions for Further Derivatization

Further derivatization can be achieved through etherification of the hydroxyl group. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in a Williamson ether synthesis. This reaction would yield a diether derivative, for example, 1-chloro-2-methoxy-3-(tridecyloxy)propane.

This reaction expands the range of derivatives that can be synthesized from the parent compound, allowing for the introduction of various alkyl or aryl groups at the C2 position. The formation of such ethers can be used to modify the molecule's polarity and steric properties.

Oxidation Pathways

The secondary alcohol group in 2-Propanol, 1-chloro-3-(tridecyloxy)- is a prime site for oxidation. The presence of the chloro and ether functionalities necessitates the use of selective oxidizing agents to avoid unwanted side reactions. The expected product of the oxidation of the secondary alcohol would be the corresponding ketone, 1-chloro-3-(tridecyloxy)propan-2-one.

A variety of modern, mild oxidizing agents are known to be effective for the selective oxidation of secondary alcohols to ketones. masterorganicchemistry.comlibretexts.org These reagents are generally favored over harsher, traditional oxidants like potassium permanganate (B83412) or chromic acid, which could potentially cleave the ether linkage or lead to other side reactions. masterorganicchemistry.comlibretexts.org

Commonly employed mild oxidizing agents for such transformations include:

Pyridinium chlorochromate (PCC): A versatile reagent that can oxidize secondary alcohols to ketones efficiently without affecting other sensitive functional groups. libretexts.org

Dess-Martin periodinane (DMP): Known for its mild reaction conditions and high yields in the oxidation of primary and secondary alcohols. masterorganicchemistry.com

Swern oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base like triethylamine. It is highly effective for the oxidation of a wide range of alcohols. masterorganicchemistry.com

The general transformation is depicted below:

Table 1: Potential Oxidation Reactions of 2-Propanol, 1-chloro-3-(tridecyloxy)-

| Oxidizing Agent | Typical Solvent(s) | General Reaction Conditions | Expected Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-chloro-3-(tridecyloxy)propan-2-one |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room temperature | 1-chloro-3-(tridecyloxy)propan-2-one |

| Swern Oxidation | Dichloromethane (CH₂Cl₂), DMSO | Low temperature (-78 °C) | 1-chloro-3-(tridecyloxy)propan-2-one |

Reactions Involving the Tridecyloxy Chain

The long tridecyl chain of the ether moiety is generally unreactive. However, functionalization at the terminal methyl group or along the chain can be achieved through various synthetic strategies, often involving radical reactions or the introduction of unsaturation followed by further modification.

Direct functionalization of the saturated tridecyl chain is challenging but can be accomplished through methods such as free-radical halogenation. This process is typically non-selective and would likely lead to a mixture of halogenated products at various positions along the chain.

A more controlled approach to functionalization would involve starting with a precursor that contains a reactive group on the long chain, such as a terminal double bond. For instance, if the ether were formed from an unsaturated alcohol, the double bond could be a handle for a variety of transformations, including:

Hydroboration-oxidation: To introduce a terminal hydroxyl group.

Ozonolysis: To cleave the double bond and form an aldehyde or carboxylic acid. uantwerpen.be

Epoxidation: To form an epoxide, which can be opened with various nucleophiles.

These methods allow for the introduction of a wide range of functional groups at a specific position on the long alkyl chain, enabling the synthesis of more complex molecules. uantwerpen.bemdpi.com

Table 2: Hypothetical Functionalization of a Related Unsaturated Ether

| Reaction | Reagents | Intermediate Product | Final Functional Group |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Terminal alcohol | -OH |

| Ozonolysis (reductive) | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Aldehyde | -CHO |

| Epoxidation | m-CPBA | Epoxide | -OCH₂CH- |

Intramolecular Rearrangements and Cyclization Pathways

The 1-chloro-2-propanol (B90593) moiety in the target molecule is a classic halohydrin structure. Halohydrins are well-known to undergo intramolecular cyclization in the presence of a base to form epoxides. wikipedia.orgwikipedia.orgyoutube.com This reaction proceeds through an intramolecular Williamson ether synthesis. youtube.com

In the case of 2-Propanol, 1-chloro-3-(tridecyloxy)-, treatment with a base such as sodium hydroxide would deprotonate the secondary alcohol, forming an alkoxide. This alkoxide would then act as an intramolecular nucleophile, attacking the adjacent carbon bearing the chlorine atom in an SN2 reaction to displace the chloride and form a three-membered epoxide ring. youtube.comyoutube.com The product of this reaction would be 2-((tridecyloxy)methyl)oxirane.

This cyclization is a common and efficient reaction, driven by the formation of a stable three-membered ring and the entropic favorability of an intramolecular process. youtube.com

The general mechanism is as follows:

Table 3: Intramolecular Cyclization of 2-Propanol, 1-chloro-3-(tridecyloxy)-

| Reagent | Solvent(s) | General Reaction Conditions | Expected Product |

| Sodium hydroxide (NaOH) | Water, Ethanol | Room temperature or gentle heating | 2-((tridecyloxy)methyl)oxirane |

| Potassium hydroxide (KOH) | Water, Ethanol | Room temperature or gentle heating | 2-((tridecyloxy)methyl)oxirane |

| Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature | 2-((tridecyloxy)methyl)oxirane |

Mechanistic Investigations of Key Transformations

The mechanisms of the key potential transformations of 2-Propanol, 1-chloro-3-(tridecyloxy)- are well-established in the chemical literature for analogous compounds.

Oxidation of the Secondary Alcohol: The mechanism of oxidation depends on the specific reagent used. For instance, with PCC, the reaction is believed to involve the formation of a chromate (B82759) ester, followed by an E2-like elimination of the proton on the carbinol carbon to form the ketone. libretexts.org The Swern oxidation proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone. masterorganicchemistry.com

Intramolecular Cyclization to an Epoxide: As mentioned, this reaction follows the mechanism of an intramolecular Williamson ether synthesis. youtube.com The reaction is initiated by the deprotonation of the alcohol to form an alkoxide. The subsequent SN2 attack of the alkoxide on the carbon bearing the chloride is stereospecific, resulting in an inversion of configuration at that carbon. youtube.com The rate of this reaction is influenced by the stability of the resulting epoxide ring and the geometry of the transition state for the cyclization. wikipedia.org

Reactions of the Tridecyloxy Chain: The mechanisms for functionalizing a saturated alkyl chain typically involve radical intermediates. For instance, in free-radical halogenation, the reaction proceeds through initiation, propagation, and termination steps, with the propagation steps involving the abstraction of a hydrogen atom from the alkyl chain by a halogen radical, followed by the reaction of the resulting alkyl radical with a halogen molecule.

Understanding these fundamental mechanisms is crucial for predicting the outcome of reactions and for designing synthetic routes to new molecules based on the 2-Propanol, 1-chloro-3-(tridecyloxy)- scaffold.

Derivatization and Analog Development Based on 2 Propanol, 1 Chloro 3 Tridecyloxy

Synthesis of Novel Ether Derivatives

The secondary hydroxyl group on the propanol (B110389) backbone is a prime target for the synthesis of new ether derivatives. Standard etherification methodologies, such as the Williamson ether synthesis, can be employed. This reaction involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide can then react with various alkyl halides to yield the desired ether. The choice of the alkyl halide determines the nature of the newly introduced R-group.

For instance, reacting the sodium alkoxide of 2-Propanol, 1-chloro-3-(tridecyloxy)- with short-chain alkyl halides like methyl iodide or ethyl bromide would yield the corresponding methyl and ethyl ether derivatives. More complex or functionalized alkylating agents, such as benzyl (B1604629) bromide or propargyl bromide, can also be used to introduce aromatic or alkyne functionalities, respectively. These modifications can significantly impact the molecule's polarity, steric bulk, and potential for further chemical transformations.

Table 1: Examples of Novel Ether Derivatives

| Derivative Name | R-Group Introduced | Alkylating Agent |

|---|---|---|

| 1-chloro-2-methoxy-3-(tridecyloxy)propane | Methyl | Methyl iodide |

| 1-chloro-2-ethoxy-3-(tridecyloxy)propane | Ethyl | Ethyl bromide |

| 2-(benzyloxy)-1-chloro-3-(tridecyloxy)propane | Benzyl | Benzyl bromide |

Replacement of the Chloro Group with Other Halogens or Pseudohalogens

The primary chloro group in 2-Propanol, 1-chloro-3-(tridecyloxy)- is susceptible to nucleophilic substitution. This allows for its replacement with other halogens or pseudohalogens, leading to a range of analogs with modified reactivity. The Finkelstein reaction, for example, can be utilized to exchange the chloride for iodide by treating the compound with sodium iodide in a suitable solvent like acetone. Similarly, reaction with potassium fluoride (B91410) or sodium bromide could yield the corresponding fluoro and bromo derivatives.

Beyond halogens, various pseudohalides can be introduced. Reaction with sodium azide (B81097) (NaN3) would produce an azido (B1232118) derivative, which can serve as a precursor for amines or participate in click chemistry reactions. The introduction of a cyano group (-CN) via reaction with sodium cyanide is another possibility, which would allow for further chemical transformations such as hydrolysis to a carboxylic acid or reduction to an amine. Thiocyanates can also be synthesized by reacting the parent compound with potassium thiocyanate.

Table 2: Halogen and Pseudohalogen Derivatives

| Derivative Name | Nucleophile | Reagent |

|---|---|---|

| 1-iodo-3-(tridecyloxy)propan-2-ol | Iodide | Sodium iodide |

| 1-bromo-3-(tridecyloxy)propan-2-ol | Bromide | Sodium bromide |

| 1-azido-3-(tridecyloxy)propan-2-ol | Azide | Sodium azide |

| 4-(tridecyloxy)-3-hydroxybutanenitrile | Cyanide | Sodium cyanide |

Modifications of the Propanol Backbone

Altering the central propanol backbone of 2-Propanol, 1-chloro-3-(tridecyloxy)- represents a more fundamental structural modification. This could involve changing the length of the carbon chain or introducing substituents. For example, starting from a different epoxide, such as 1,2-epoxybutane, and following a similar synthetic route could lead to a butanol backbone instead of a propanol one.

Introduction of Heterocyclic or Aromatic Moieties

Aromatic and heterocyclic rings can be incorporated into the structure of 2-Propanol, 1-chloro-3-(tridecyloxy)- to create analogs with potentially new properties. This can be achieved through several synthetic strategies. One common method is the etherification of the secondary hydroxyl group with a halo-substituted aromatic or heterocyclic compound. For example, reacting the alkoxide of the parent compound with 2-chloropyridine (B119429) or 4-fluoronitrobenzene would attach these rings via an ether linkage.

Alternatively, a nucleophilic aromatic or heterocyclic compound can be used to displace the primary chloro group. For instance, the sodium salt of phenol (B47542) or imidazole (B134444) could be reacted with 2-Propanol, 1-chloro-3-(tridecyloxy)- to form a C-O or C-N bond, respectively, linking the ring system to the C1 position of the propanol backbone. The introduction of such rigid and electronically distinct moieties can have a profound impact on the molecule's conformation and intermolecular interactions.

Table 3: Derivatives with Aromatic and Heterocyclic Moieties

| Derivative Name | Moiety Introduced | Method of Introduction |

|---|---|---|

| 1-chloro-3-(tridecyloxy)-2-(phenoxy)propane | Phenyl | Etherification of hydroxyl group |

| 1-chloro-3-(tridecyloxy)-2-(pyridin-2-yloxy)propane | Pyridinyl | Etherification of hydroxyl group |

| 1-phenoxy-3-(tridecyloxy)propan-2-ol | Phenyl | Nucleophilic substitution of chloro group |

Structure-Reactivity Relationship Studies in Derived Compounds

Systematic studies of the structure-reactivity relationships in the derived compounds are crucial for understanding how chemical modifications influence their behavior. For instance, replacing the chloro group with other halogens would alter the reactivity of the C-X bond, with the C-I bond being the most labile and the C-F bond being the most stable towards nucleophilic attack.

The steric bulk of the ether group at the C2 position would be expected to influence the accessibility of the neighboring C1 and C3 positions to reagents. A larger R-group in a novel ether derivative could sterically hinder reactions at the C1 position. Similarly, the electronic nature of any introduced aromatic or heterocyclic rings could modulate the reactivity of the entire molecule through inductive or resonance effects. For example, an electron-withdrawing aromatic ring attached via an ether linkage at the C2 position could increase the acidity of the (now absent) hydroxyl proton in the precursor, or influence the reaction rates of neighboring groups.

Applications and Potential Utility of 2 Propanol, 1 Chloro 3 Tridecyloxy and Its Derivatives

Role as a Synthetic Intermediate in Complex Molecule Construction

The inherent reactivity of the chlorohydrin moiety in 2-Propanol, 1-chloro-3-(tridecyloxy)- makes it a valuable intermediate in organic synthesis. The vicinal arrangement of a hydroxyl group and a chlorine atom is a well-established precursor to epoxides through an intramolecular Williamson ether synthesis. This transformation would yield 1,2-epoxy-3-(tridecyloxy)propane, a reactive electrophile that can be opened by a variety of nucleophiles to introduce the tridecyloxypropyl backbone into more complex molecular structures.

Furthermore, the secondary alcohol can undergo a range of reactions, including esterification and etherification, to introduce new functional groups. The chlorine atom can be displaced by nucleophiles in substitution reactions, further expanding the synthetic possibilities. A significant application of similar long-chain halohydrins is in the synthesis of quaternary ammonium (B1175870) compounds. google.com By reacting with tertiary amines, 2-Propanol, 1-chloro-3-(tridecyloxy)- can be converted into quaternary ammonium salts with long alkyl chains, which are a cornerstone of cationic surfactant technology. wikipedia.orgnih.gov

Table 1: Potential Synthetic Transformations of 2-Propanol, 1-chloro-3-(tridecyloxy)-

| Reactant | Reagent/Condition | Product | Potential Application of Product |

| 2-Propanol, 1-chloro-3-(tridecyloxy)- | Base (e.g., NaOH) | 1,2-Epoxy-3-(tridecyloxy)propane | Intermediate for surfactants, emulsifiers |

| 2-Propanol, 1-chloro-3-(tridecyloxy)- | Tertiary Amine (R₃N) | Quaternary Ammonium Salt | Cationic surfactant, biocide |

| 2-Propanol, 1-chloro-3-(tridecyloxy)- | Carboxylic Acid/Acyl Chloride | Ester Derivative | Plasticizer, lubricant additive |

| 2-Propanol, 1-chloro-3-(tridecyloxy)- | Alkyl Halide/Sulfate (with base) | Ether Derivative | Solvent, formulation component |

Potential in Materials Science

The bifunctional nature of 2-Propanol, 1-chloro-3-(tridecyloxy)- and its derivatives suggests several applications in the field of materials science, from polymer synthesis to the formulation of advanced functional materials.

The reactive hydroxyl and chloro groups allow this molecule to act as a monomer or a chain modifier in polymerization reactions. For instance, it could be used in the synthesis of polyethers or polyurethanes. The long, flexible tridecyloxy side chain would be expected to lower the glass transition temperature of the resulting polymer, imparting elastomeric properties. The synthesis of polymers from similar functionalized epoxides, such as epichlorohydrin (B41342) and allyl glycidyl (B131873) ether, is well-documented and provides a model for the potential polymerization of derivatives of 2-Propanol, 1-chloro-3-(tridecyloxy)-. researchgate.netrsc.org

The molecular structure of 2-Propanol, 1-chloro-3-(tridecyloxy)- is inherently amphiphilic, with the long C13 alkyl chain providing a hydrophobic tail and the polar propanol (B110389) head group providing hydrophilicity. This balance of properties is characteristic of nonionic surfactants. Similar structures, such as alkyl glyceryl ethers and their derivatives, are known for their surface activity. bohrium.comresearchgate.net The presence of the chlorine atom also opens up the possibility for further modification, for example, by quaternization with a tertiary amine to produce cationic surfactants, which are widely used as disinfectants, fabric softeners, and phase transfer catalysts. wikipedia.org

Table 2: Comparison of Structural Features for Surfactant Properties

| Compound Family | Hydrophobic Moiety | Hydrophilic Moiety | Potential Surfactant Type |

| Alkyl Glyceryl Ethers | Long Alkyl Chain | Glyceryl Group | Nonionic |

| 2-Propanol, 1-chloro-3-(tridecyloxy)- | Tridecyl Chain | Chloropropanol (B1252657) Group | Nonionic |

| Quaternized Derivatives | Tridecyl Chain | Quaternary Ammonium Group | Cationic |

Chlorinated hydrocarbons, particularly chlorinated paraffins, have a long history of use as extreme pressure (EP) additives in metalworking fluids and other lubricants. uslube.comgoogle.comwikipedia.org Under high pressure and temperature, the carbon-chlorine bond can break, and the chlorine can react with the metal surface to form a sacrificial layer that prevents welding and reduces wear. The long alkyl chain in 2-Propanol, 1-chloro-3-(tridecyloxy)- would enhance its solubility in oil-based lubricants. While there is increasing scrutiny of chlorinated additives due to environmental concerns, the principles of their function are well-understood. lubesngreases.com Additionally, long-chain alkyl glyceryl ethers have been investigated as green and highly efficient lubricant additives for water-based systems. researchgate.net

Functionality in Chemical Formulations (e.g., as a solvent, emulsifier, or dispersant)

Due to its likely surfactant properties, 2-Propanol, 1-chloro-3-(tridecyloxy)- could be a valuable component in a wide range of chemical formulations. Its ability to reduce surface tension would make it an effective emulsifier for oil-in-water or water-in-oil systems, and a dispersant for solid particles in a liquid medium. The long alkyl chain also suggests that it could act as a co-solvent or a solubilizing agent for hydrophobic substances in aqueous or polar formulations. Similar glycol ethers are used to control the viscosity and improve the performance of surfactant compositions. google.com

Role in Agrochemical Research (excluding ecotoxicity or direct biological effects)

In the field of agrochemical research, there is a continuous effort to develop more efficient and targeted delivery systems for pesticides and other active ingredients. One approach is the use of controlled-release formulations, which can involve the covalent attachment of the active molecule to a polymer backbone. journalagent.com The reactive sites on 2-Propanol, 1-chloro-3-(tridecyloxy)- would allow for its incorporation into such polymeric systems, potentially acting as a hydrophobic spacer that could influence the release rate of an attached agrochemical. The synthesis of such "propesticides" is an important strategy in the design of modern agrochemicals. nih.gov Furthermore, chloroalkyl ethers as a class of compounds have been investigated for use as pesticides. ca.gov

Industrial and Technological Applications (excluding human or environmental safety profiles)

Research into the specific industrial and technological applications of 2-Propanol, 1-chloro-3-(tridecyloxy)- is limited in publicly available scientific literature. However, analysis of its structural derivatives, particularly other 1-chloro-3-alkoxy-2-propanol compounds, reveals their primary utility as key chemical intermediates in various industrial processes, most notably in the synthesis of pharmaceuticals.

The core structure of these compounds, featuring a reactive chlorohydrin group and a variable ether linkage, allows for further chemical modification to produce more complex molecules. The applications of these derivatives are largely dictated by the nature of the alkoxy group.

Detailed Research Findings on Derivatives

While direct applications for the tridecyloxy derivative are not well-documented, extensive research is available for analogous compounds. These findings indicate a consistent role for this class of chemicals as precursors and building blocks in organic synthesis.

One of the most prominent applications for derivatives of 2-Propanol, 1-chloro-3-alkoxy- is in the pharmaceutical sector. For instance, compounds with aromatic ether linkages are crucial intermediates in the production of beta-adrenergic blocking agents (beta-blockers), a class of drugs used to manage cardiovascular conditions. The synthesis of the beta-blocker Propranolol, for example, utilizes a naphthyloxy derivative of 1-chloro-2-propanol (B90593).

The general synthetic utility of these compounds stems from the reactivity of the epoxide ring that can be formed from the chlorohydrin structure under basic conditions. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups, leading to the creation of diverse chemical entities with potential applications in material science and specialty chemicals.

Interactive Data Table: Applications of 2-Propanol, 1-chloro-3-alkoxy- Derivatives

| Derivative Name | Chemical Structure of Alkoxy Group | Documented Industrial/Technological Application |

| 2-Propanol, 1-chloro-3-phenoxy- | Phenoxy | Intermediate in organic synthesis. |

| 2-Propanol, 1-chloro-3-(1-naphthyloxy)- | 1-Naphthyloxy | Key intermediate in the synthesis of beta-blockers (e.g., Propranolol). |

| 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- | 2-Methoxyphenoxy | Intermediate for chemical synthesis. |

| 2-Propanol, 1-chloro-3-(dodecyloxy)- | Dodecyloxy | Chemical intermediate. |

| 2-Propanol, 1-chloro-3-methoxy- | Methoxy | Used in chemical synthesis. |

| 2-Propanol, 1-chloro-3-(1-methylethoxy)- | Isopropoxy | Building block in organic synthesis. |

The research findings underscore the role of the broader class of 1-chloro-3-alkoxy-2-propanols as versatile intermediates. The specific properties and applications are finely tuned by the nature of the "R" group in the ether linkage (R-O-). While data for the tridecyl ("C13H27") variant is scarce, its long alkyl chain suggests potential, though currently undocumented, applications as a precursor for surfactants or other amphiphilic molecules. However, without specific research, this remains speculative.

Environmental Fate and Degradation Pathways of 2 Propanol, 1 Chloro 3 Tridecyloxy

Analysis of Degradation Products and Their Chemical PropertiesAs no degradation studies have been identified, the resulting degradation products and their properties remain uncharacterized.

A thorough literature search did not yield the specific research findings necessary to construct an article on the environmental fate and degradation of 2-Propanol, 1-chloro-3-(tridecyloxy)-. Further empirical research is required to characterize how this compound behaves and persists in the environment.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are indispensable for separating 2-Propanol, 1-chloro-3-(tridecyloxy)- from potential starting materials, by-products, or degradation products, as well as for its precise quantification.

GC-MS serves as a powerful tool for the analysis of volatile and semi-volatile compounds like 2-Propanol, 1-chloro-3-(tridecyloxy)-, provided it has sufficient thermal stability. The technique couples the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

A typical GC method would involve a non-polar or medium-polarity capillary column (e.g., a DB-5ms or HP-5ms) to separate analytes based on their boiling points and polarity. A programmed temperature gradient would be employed, starting at a lower temperature and ramping up to elute the compound and any potential impurities. The mass spectrometer detector would then ionize the eluted molecules, providing a mass spectrum that serves as a molecular fingerprint, allowing for structural confirmation and the identification of co-eluting impurities by comparing fragmentation patterns to spectral libraries and known fragmentation rules.

Table 1: Predicted GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

For compounds that may have lower volatility or thermal stability, HPLC is the preferred method for purity assessment and quantification. Given the long, non-polar tridecyl chain, a reversed-phase HPLC (RP-HPLC) method would be highly effective.

In this setup, a C18 (octadecylsilyl) stationary phase column would be used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Because the target molecule lacks a strong UV-absorbing chromophore, detection can be achieved using a Universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector. For quantitative analysis, a calibration curve would be generated using certified reference standards.

Table 2: Predicted HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 70% B, ramp to 100% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | 35 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Propanol, 1-chloro-3-(tridecyloxy)-, distinct signals would be expected for the terminal methyl group of the tridecyl chain, the repeating methylene (B1212753) units, the methylene groups adjacent to the ether oxygen, and the protons on the 1-chloro-2-propanol (B90593) backbone.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show a distinct signal for the terminal methyl carbon, a cluster of signals for the methylene carbons of the long chain, and specific, well-resolved signals for the three carbons of the propanol (B110389) backbone.

2D NMR Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates protons with the carbon atoms to which they are directly attached. These experiments would confirm the connectivity of the entire molecule, from the tridecyl chain through the ether linkage to the chloropropanol (B1252657) moiety.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (tridecyl) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₁₀- | ~1.26 | Broad singlet | 20H |

| -O-CH₂-CH₂- (tridecyl) | ~1.58 | Multiplet (m) | 2H |

| -O-CH₂- (tridecyl) | ~3.45 | Triplet (t) | 2H |

| -O-CH₂-CH(OH)- | ~3.55 | Multiplet (m) | 2H |

| Cl-CH₂- | ~3.65 | Multiplet (m) | 2H |

| -CH(OH)- | ~4.00 | Multiplet (m) | 1H |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (tridecyl) | ~14.1 |

| -(CH₂)₁₀- | ~22.7 - 31.9 |

| -O-CH₂-CH₂- (tridecyl) | ~26.1 |

| -O-CH₂- (tridecyl) | ~71.8 |

| -O-CH₂-CH(OH)- | ~72.5 |

| -CH(OH)- | ~69.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The IR spectrum of 2-Propanol, 1-chloro-3-(tridecyloxy)- would be dominated by a strong, broad absorption band corresponding to the O-H stretching of the alcohol group. Other key absorptions would include the C-H stretching of the long alkyl chain, the C-O stretching of the ether and alcohol, and the C-Cl stretching vibration.

Raman Spectroscopy is a complementary technique that is more sensitive to non-polar, symmetric bonds. It would clearly show the C-H and C-C bond vibrations within the long alkyl backbone, providing complementary information to the IR spectrum.

Table 5: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

|---|---|---|---|

| O-H | Stretching | ~3400 (broad) | Weak |

| C-H (alkyl) | Stretching | 2850 - 2960 | Strong |

| C-O (ether/alcohol) | Stretching | 1050 - 1150 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular weight can be confirmed by observing the protonated molecule [M+H]⁺ or other adducts.

Under higher-energy Electron Ionization (EI), as used in GC-MS, the molecule will fragment in a predictable manner. Key fragmentation pathways for 2-Propanol, 1-chloro-3-(tridecyloxy)- would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the oxygen atoms of the alcohol and ether.

Loss of a neutral molecule: Elimination of water (H₂O) from the alcohol moiety or hydrogen chloride (HCl).

Cleavage of the tridecyl chain: Fragmentation at various points along the alkyl chain, typically producing a series of ions separated by 14 Da (-CH₂-).

The presence of a chlorine atom is a distinctive feature, as it will produce a characteristic isotopic pattern for any chlorine-containing fragment (an "M+2" peak that is approximately one-third the intensity of the main peak, due to the natural abundance of ³⁵Cl and ³⁷Cl).

Table 6: Predicted Key Mass Spectral Fragments (EI)

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 320/322 | [M]⁺ | Molecular Ion (likely low abundance) |

| 303/305 | [M - OH]⁺ | Loss of hydroxyl radical |

| 302/304 | [M - H₂O]⁺ | Dehydration |

| 285 | [M - Cl]⁺ | Loss of chlorine radical |

| 271/273 | [M - CH₂Cl]⁺ | Alpha-cleavage |

| 137 | [C₁₃H₂₉O - C₃H₅ClOH]⁺ | Cleavage of ether bond (tridecyloxy fragment) |

| 93/95 | [C₃H₆ClO]⁺ | Cleavage of ether bond (chloropropanol fragment) |

Computational Chemistry and Theoretical Investigations of 2 Propanol, 1 Chloro 3 Tridecyloxy

Molecular Modeling and Geometry Optimization

The first step in any computational investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy of the molecule and adjusts the atomic coordinates to find a minimum on the potential energy surface.

For 2-Propanol, 1-chloro-3-(tridecyloxy)-, density functional theory (DFT) is a suitable method, offering a good balance between computational cost and accuracy. mdpi.comnih.gov A common approach involves using a functional like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, combined with a Pople-style basis set such as 6-31G(d). youtube.com To account for the non-covalent interactions that are significant in the long alkyl chain, a dispersion correction (e.g., D3) is often included.

The optimization process would start with an initial guess for the geometry, typically with the tridecyloxy chain in an extended, all-trans conformation. The calculation then iteratively adjusts bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible, signifying a stable structure. The resulting optimized geometry provides fundamental data on the molecule's shape and dimensions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C1-Cl | 1.795 |

| Bond Length (Å) | C2-O(H) | 1.428 |

| Bond Length (Å) | C3-O(ether) | 1.431 |

| Bond Angle (°) | Cl-C1-C2 | 110.5 |

| Bond Angle (°) | C1-C2-C3 | 111.2 |

| Bond Angle (°) | C2-C3-O(ether) | 109.8 |

| Dihedral Angle (°) | Cl-C1-C2-O(H) | -65.2 |

Conformational Analysis and Energy Minima Identification

The presence of numerous single bonds in the tridecyloxy chain and the propanol (B110389) backbone allows for significant conformational flexibility. A thorough conformational analysis is necessary to identify the various stable low-energy structures (conformers) and their relative populations. nih.gov

The most stable conformer is expected to feature the long alkyl chain in a linear, zig-zag (all-trans) arrangement to minimize steric hindrance. lumenlearning.com However, rotations around the C-C and C-O bonds can lead to other stable conformers, known as gauche conformers, which are slightly higher in energy. lumenlearning.com These alternative conformations can be located by systematically rotating key dihedral angles and re-optimizing the geometry to find nearby energy minima.

| Conformer Description | Key Dihedral Angle(s) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (All-trans chain) | All C-C-C-C ≈ 180° | 0.00 |

| Gauche Conformer 1 (kink near ether) | C2-C3-O-C4 ≈ 65° | 0.75 |

| Gauche Conformer 2 (kink in mid-chain) | C8-C9-C10-C11 ≈ 60° | 0.82 |

Quantum Chemical Calculations

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These "frontier orbitals" are crucial for understanding chemical reactivity and electronic transitions. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. ossila.com

For 2-Propanol, 1-chloro-3-(tridecyloxy)-, the HOMO is expected to be localized primarily on the atoms with lone pairs, namely the ether oxygen, the hydroxyl oxygen, and the chlorine atom. The LUMO is likely an anti-bonding orbital (σ*) associated with the C-Cl and C-O bonds, which are the weakest bonds and the sites most likely to accept an electron, leading to bond cleavage.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -9.85 | p-orbitals of O(ether), O(hydroxyl), Cl |

| LUMO | 1.12 | σ* orbital of C1-Cl bond |

| HOMO-LUMO Gap | 10.97 | - |

To predict how the molecule will interact with other chemical species, reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map and Fukui functions are powerful tools for this purpose. researchgate.netnih.gov

The MEP map visualizes the electrostatic potential on the electron density surface of the molecule. libretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. deeporigin.com For this molecule, the most negative potential is expected around the oxygen and chlorine atoms due to their high electronegativity and lone pairs. The most positive potential would be located on the hydroxyl hydrogen.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. wikipedia.org The function f+ indicates the propensity of an atomic site to accept an electron (nucleophilic attack), while f- indicates its propensity to donate an electron (electrophilic attack). By calculating the condensed Fukui functions for each atom, the most reactive sites can be precisely identified.

| Atom | Susceptibility to Nucleophilic Attack (f+) | Susceptibility to Electrophilic Attack (f-) |

|---|---|---|

| C1 (bonded to Cl) | 0.285 | 0.015 |

| C2 (bonded to OH) | 0.150 | 0.030 |

| O (ether) | 0.045 | 0.310 |

| Cl | 0.090 | 0.255 |

Higher values indicate greater reactivity for the specified type of attack.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, providing insights into its mechanism and energetics. A common reaction for ethers is acid-catalyzed cleavage. wikipedia.orgmasterorganicchemistry.com Modeling this reaction for 2-Propanol, 1-chloro-3-(tridecyloxy)- would involve first protonating the ether oxygen.

Following protonation, a nucleophile (e.g., a halide ion) attacks one of the adjacent carbon atoms. The reaction pathway can be mapped by identifying the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified transition state correctly connects the reactants and products. researchgate.net

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Protonated Ether + Br-) | 0.0 |

| Transition State (TS) | +18.5 |

| Products (Alcohol + Alkyl Bromide) | -5.2 |

Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations can predict various spectroscopic properties, which can aid in the structural elucidation and characterization of a compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.govresearchgate.net The calculated magnetic shielding tensors are converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in an experimental spectrum.

IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the molecule's vibrational modes. A frequency calculation, performed after geometry optimization, yields the harmonic vibrational frequencies and their corresponding IR intensities. github.io The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. acs.org The predicted spectrum allows for the assignment of key functional group vibrations.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 13C NMR | Chemical Shift (ppm) | 48.5 | C1-Cl |

| 13C NMR | Chemical Shift (ppm) | 70.1 | C2-OH |

| 1H NMR | Chemical Shift (ppm) | 3.75 | H on C1 |

| 1H NMR | Chemical Shift (ppm) | 4.10 | H on C2 |

| IR | Frequency (cm-1, scaled) | 3450 | O-H stretch |

| IR | Frequency (cm-1, scaled) | 2850-2960 | C-H stretch (alkyl) |

| IR | Frequency (cm-1, scaled) | 1115 | C-O stretch (ether) |

| IR | Frequency (cm-1, scaled) | 730 | C-Cl stretch |

Simulation of Intermolecular Interactions and Aggregation Behavior

Theoretical studies on molecules with similar structural features—such as long alkyl chains, ether linkages, and polar head groups—can provide a general framework for hypothesizing the behavior of 2-Propanol, 1-chloro-3-(tridecyloxy)-. Generally, the aggregation of such amphiphilic molecules in aqueous environments is driven by a combination of forces:

Hydrophobic Interactions: The long tridecyl chain is expected to be the primary driver for aggregation, seeking to minimize its contact with water molecules.

Van der Waals Forces: These non-specific attractive forces would be significant between the alkyl chains, contributing to the stability of aggregates.

Hydrogen Bonding: The hydroxyl group of the propanol backbone is capable of forming hydrogen bonds with water and with other molecules of the same compound, influencing the structure of the head group region in an aggregate.

Dipole-Dipole Interactions: The presence of the chloro- and ether groups introduces polar regions in the molecule, leading to dipole-dipole interactions that would also play a role in the molecular arrangement within an aggregate.

Without specific simulation data, any detailed description of the aggregation process, including the critical aggregation concentration, and the morphology of the resulting aggregates (e.g., micelles, bilayers), remains speculative. Detailed research findings and corresponding data tables, which would typically be generated from molecular dynamics simulations, are therefore not available for this specific compound. Such tables would usually present quantitative data on interaction energies between different parts of the molecules, radial distribution functions indicating the probability of finding neighboring molecules at certain distances, and analyses of aggregate size and shape over time.

Future Directions and Emerging Research Avenues for 2 Propanol, 1 Chloro 3 Tridecyloxy

Integration into Advanced Catalytic Systems

The dual functionality of 2-Propanol, 1-chloro-3-(tridecyloxy)- makes it an intriguing candidate for use in advanced catalytic systems. The tridecyloxy group provides significant nonpolar character, which could be exploited for phase-transfer catalysis, particularly in biphasic systems involving aqueous and organic media. The hydroxyl and chloro groups, on the other hand, offer reactive sites for immobilization onto solid supports or for direct participation in catalytic cycles.

Future research could explore its role as a precursor to novel ligands for transition-metal catalysis. The hydroxyl group can be derivatized to form phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The long alkyl chain would confer high solubility in nonpolar solvents, which is advantageous for homogeneous catalysis in industrial settings.

Furthermore, the chlorohydrin moiety can be converted to an epoxide, a versatile intermediate for the synthesis of catalysts. Supported catalysts, where the molecule is anchored to silica (B1680970), polymers, or magnetic nanoparticles, could be developed. Such heterogeneous catalysts would combine the reactivity of the functional group with the practical benefits of easy separation and recyclability. researchgate.netresearchgate.net

Exploration of Novel Derivatization Strategies

The future of 2-Propanol, 1-chloro-3-(tridecyloxy)- in synthetic chemistry will largely depend on the innovative ways it can be chemically modified. The chlorohydrin group is a highly versatile functional handle that allows for a wide range of transformations.

One key area of research will be the regioselective and stereoselective opening of the corresponding epoxide (formed by intramolecular cyclization) with various nucleophiles. This would lead to a diverse library of 1,2-disubstituted propanol (B110389) derivatives with tailored properties. For example, reaction with amines could yield amino alcohols with potential applications as chiral auxiliaries or building blocks for pharmaceuticals.

Another promising derivatization strategy involves the modification of the hydroxyl group. Etherification or esterification with functional molecules could introduce new properties, such as photo-responsiveness or biological activity. For instance, esterification with a fluorescent carboxylic acid could lead to the development of molecular probes for biological imaging. The development of enzymatic methods for these derivatizations could offer highly selective and sustainable synthetic routes. acs.org

| Potential Derivatization Reaction | Reactant | Resulting Functional Group | Potential Application Area |

| Epoxidation/Ring-Opening | Amines | Amino alcohol | Chiral auxiliaries, pharmaceutical intermediates |

| Epoxidation/Ring-Opening | Thiols | Thioether alcohol | Ligands for catalysis, material science |

| Esterification | Fluorescent Carboxylic Acid | Fluorescent ester | Molecular probes, bioimaging |

| Etherification | Polyethylene Glycol (PEG) | Alkyl-PEG ether | Surfactants, drug delivery systems |

Development of Sustainable Synthesis Technologies

The future production of 2-Propanol, 1-chloro-3-(tridecyloxy)- and its derivatives will likely be guided by the principles of green chemistry. nih.gov This involves the development of synthetic methods that are more environmentally benign, atom-economical, and energy-efficient.

Current synthetic routes to similar chlorohydrins often rely on reagents that are hazardous or produce significant waste. Future research will likely focus on catalytic methods that avoid stoichiometric reagents. For example, the use of solid acid catalysts or biocatalysts for the ring-opening of epoxides with chloride sources could provide a greener alternative to traditional methods. researchgate.net

Application in Niche Chemical Technologies

The unique combination of a long alkyl chain and a reactive functional group in 2-Propanol, 1-chloro-3-(tridecyloxy)- opens up possibilities for its use in various niche chemical technologies. Its amphiphilic nature suggests potential applications as a specialty surfactant or emulsifier in complex formulations.

In the field of materials science, it could be used as a reactive compatibilizer in polymer blends or as a building block for functional polymers. For instance, it could be incorporated into polyurethane or epoxy resins to modify their properties, such as increasing their hydrophobicity or improving their adhesion to nonpolar substrates. The long alkyl chain could also be exploited for the formation of self-assembled monolayers on various surfaces, creating functional coatings with tailored wettability or lubricity.

Another potential application is in the formulation of functional fluids, such as lubricants or hydraulic fluids, where the chlorohydrin group could be used to anchor other performance-enhancing additives. Its derivatives could also find use in the electronics industry as specialized cleaning agents or as components in dielectric formulations. krungsri.com

Advanced Analytical Method Development for Trace Analysis

As the applications of 2-Propanol, 1-chloro-3-(tridecyloxy)- and its derivatives expand, the need for sensitive and selective analytical methods for their detection and quantification at trace levels will become increasingly important. This is particularly relevant for environmental monitoring and for quality control in industrial processes.

Future research in this area will likely focus on the development of methods based on high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS). mdpi.com Due to the non-volatile nature of the compound, GC analysis would likely require a derivatization step to increase its volatility and thermal stability. jfda-online.com Research could focus on developing novel derivatization reagents that are specific for the chlorohydrin functionality and provide high ionization efficiency in the mass spectrometer.

For HPLC-MS analysis, the development of optimized chromatographic conditions will be crucial for separating the target analyte from complex matrices. The use of tandem mass spectrometry (MS/MS) will be essential for achieving high selectivity and for structural elucidation of its derivatives and potential degradation products. Furthermore, the development of sample preparation techniques, such as solid-phase extraction (SPE), will be important for concentrating the analyte from dilute samples and removing interfering substances. nih.gov

| Analytical Technique | Key Research Focus | Anticipated Outcome |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Development of novel derivatization reagents | Increased volatility and sensitivity for trace analysis |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Optimization of chromatographic separation and fragmentation pathways | High selectivity and structural confirmation in complex matrices |

| Solid-Phase Extraction (SPE) | Design of selective sorbents for analyte enrichment | Efficient sample clean-up and pre-concentration |

Conclusion and Broader Impact on Chemical Science

Summary of Key Research Findings